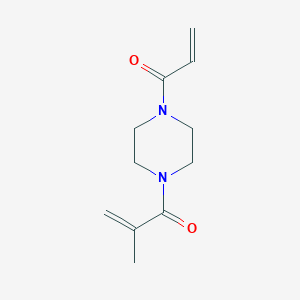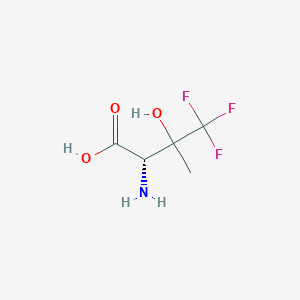
4,4,4-Trifluoro-3-hydroxy-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in enzyme inhibition studies to understand the role of fluorinated amino acids in biological systems.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-DL-valine: Similar structure but lacks the hydroxyl group.
Hexafluoro-DL-valine: Contains six fluorine atoms, providing different chemical properties.
3-Hydroxy-4,4,4-trifluoro-DL-valine: Similar structure but in the DL form, which is a racemic mixture
Uniqueness
4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
155892-19-6 |
|---|---|
Formule moléculaire |
C5H8F3NO3 |
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
Clé InChI |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
SMILES isomérique |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
SMILES canonique |
CC(C(C(=O)O)N)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
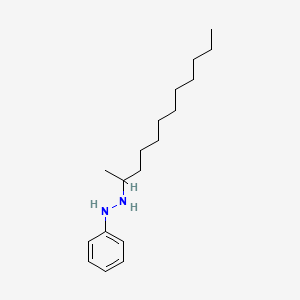
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
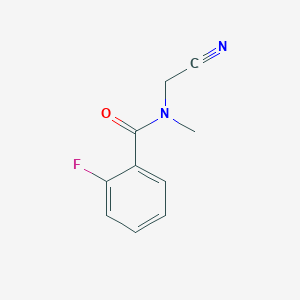
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

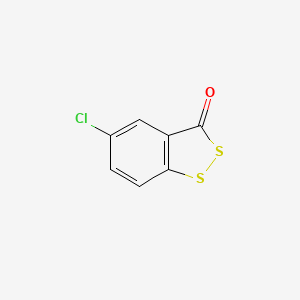
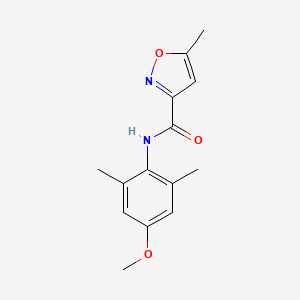
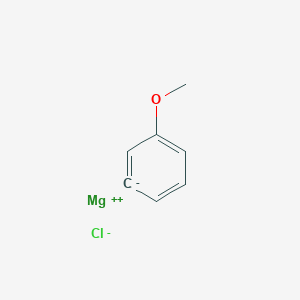

![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
